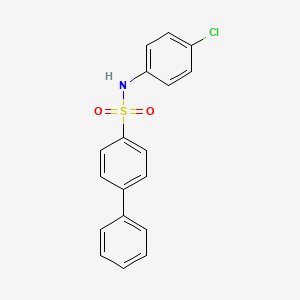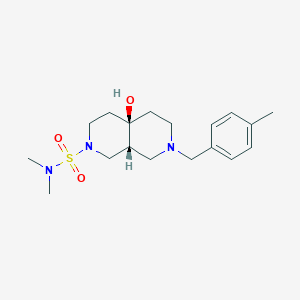
ethyl 1-(4-chlorophenyl)-6-methoxy-2-methyl-1H-indole-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 1-(4-chlorophenyl)-6-methoxy-2-methyl-1H-indole-3-carboxylate, commonly known as 4-CEC, is a synthetic cathinone that has gained popularity in the research community due to its unique pharmacological properties. 4-CEC belongs to the class of phenethylamines and is structurally similar to other cathinones such as MDPV and methylone.
Mecanismo De Acción
The exact mechanism of action of 4-CEC is not fully understood, but it is believed to act as a reuptake inhibitor of dopamine, serotonin, and norepinephrine. This results in an increase in the levels of these neurotransmitters in the brain, which can lead to euphoria, increased energy, and improved cognitive function.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-CEC are similar to those of other cathinones. It has been found to increase heart rate, blood pressure, and body temperature. It can also cause vasoconstriction, which can lead to cardiovascular complications. In addition, 4-CEC has been found to have neurotoxic effects, which can lead to long-term damage to the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-CEC in lab experiments is its potent pharmacological effects, which make it a useful tool for studying the mechanisms of addiction and mood disorders. However, its potential for neurotoxicity and cardiovascular complications makes it important to use caution when handling and administering the compound.
Direcciones Futuras
There are several potential future directions for research on 4-CEC. One area of interest is the development of new therapeutic applications for the compound, such as its potential as a treatment for addiction or depression. Another area of interest is the development of safer analogues of 4-CEC that retain its pharmacological properties but have reduced potential for toxicity and adverse effects. Finally, further research is needed to fully understand the mechanisms of action and long-term effects of 4-CEC.
Métodos De Síntesis
The synthesis of 4-CEC involves the reaction between 4-chlorobenzaldehyde and 2-methylamino-1-(4-methoxyphenyl)propan-1-one in the presence of ethyl acetoacetate. The resulting product is then hydrolyzed to obtain the final compound, ethyl 1-(4-chlorophenyl)-6-methoxy-2-methyl-1H-indole-3-carboxylate.
Aplicaciones Científicas De Investigación
4-CEC has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been found to exhibit strong binding affinity for the dopamine, serotonin, and norepinephrine transporters, which are involved in the regulation of mood, motivation, and reward. This suggests that 4-CEC may have potential as a treatment for depression, anxiety, and addiction.
Propiedades
IUPAC Name |
ethyl 1-(4-chlorophenyl)-6-methoxy-2-methylindole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClNO3/c1-4-24-19(22)18-12(2)21(14-7-5-13(20)6-8-14)17-11-15(23-3)9-10-16(17)18/h5-11H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEOSVLXBAAKPPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=C1C=CC(=C2)OC)C3=CC=C(C=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 1-(4-chlorophenyl)-6-methoxy-2-methyl-1H-indole-3-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-(methylsulfonyl)propanoyl]-7-(tetrahydro-2H-pyran-4-yl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5690677.png)
![3-(1,3-benzodioxol-5-yl)-N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}propanamide](/img/structure/B5690681.png)

![rel-(3R,4S)-1-{2-[rel-(2R,6S)-2,6-dimethyl-4-morpholinyl]-2-oxoethyl}-4-(5-methyl-2-furyl)-3-pyrrolidinamine dihydrochloride](/img/structure/B5690697.png)
![2-(dimethylamino)-2-(2-fluorophenyl)-N-{[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}acetamide](/img/structure/B5690699.png)
![2-{2-[(5-ethyl-1,3,4-oxadiazol-2-yl)amino]ethyl}-6-phenylpyridazin-3(2H)-one](/img/structure/B5690702.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-(2,4-difluorophenoxy)acetamide](/img/structure/B5690713.png)

![methyl 4-[(4-methoxyphenoxy)methyl]benzoate](/img/structure/B5690734.png)
![{3-(2-methoxyethyl)-1-[(1-phenylcyclopentyl)carbonyl]-3-piperidinyl}methanol](/img/structure/B5690742.png)
![(3aR*,9bR*)-2-[(dimethylamino)sulfonyl]-7-methoxy-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrole-3a(4H)-carboxylic acid](/img/structure/B5690750.png)
![3-fluoro-N-methyl-N-[(4-phenyl-1,3-thiazol-2-yl)methyl]imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5690754.png)
![3-[(2-{1-[(5-methyl-2-thienyl)carbonyl]-3-piperidinyl}-1H-imidazol-1-yl)methyl]pyridine](/img/structure/B5690762.png)
![5-[(3,3-diphenylpiperidin-1-yl)methyl]-1,2,4-oxadiazole-3-carboxamide](/img/structure/B5690767.png)